Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate
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Overview
Description
“Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate” is a novel compound that has gained increasing attention from the scientific community due to its potential applications in various fields of research and industry. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound likely involves the use of pyrrolidine and quinoxaline derivatives. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings . Quinoxaline derivatives can be synthesized through the spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a quinoxaline moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoxaline moiety is a nitrogen-containing heterocyclic compound that occurs widely in natural products and many pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely include condensation, cyclization, and functionalization reactions . The pyrrolidine ring can be constructed or functionalized through various synthetic strategies . Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, and substitutions .Scientific Research Applications
Synthesis and Antibacterial Activities
Quinoxaline derivatives, similar to "Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate," have been synthesized and evaluated for their antibacterial activities. A series of new methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives showed potent inhibitory activity against different bacterial strains, indicating their potential as antibacterial agents (Murthy et al., 2011).
Chemical Synthesis Techniques
Research into the synthesis of quinoxaline derivatives, including pyrroloquinoxalines, through various chemical reactions highlights the versatility of quinoxaline compounds in synthesizing complex molecular structures. For instance, the oxidative coupling between methyl arene and 1-(2-aminophenyl) pyrroles facilitated by iron catalysts demonstrates a method to produce 4-aryl pyrrolo[1,2-α]quinoxalines, showcasing a strategy for constructing quinoxaline-based frameworks with potential applications in material science and organic synthesis (Ahn et al., 2021).
Biochemical Analysis and Biosensors
Quinoxaline derivatives have also been explored in the development of biosensors for detecting biological and pharmaceutical samples. For example, a modified electrode incorporating a quinoxaline derivative demonstrated excellent characteristics for the electrocatalytic oxidization of glutathione and amoxicillin, illustrating the potential of quinoxaline compounds in analytical chemistry and diagnostic applications (Karimi-Maleh et al., 2014).
Organic Chemistry and Catalysis
Quinoxaline-based compounds, including those structurally related to "this compound," have been utilized in organic synthesis and catalysis, highlighting their importance in developing new synthetic methodologies and catalytic processes. These compounds serve as key intermediates in synthesizing diverse organic molecules, offering pathways to novel chemical entities with potential applications across various scientific disciplines (Sun et al., 2007).
Future Directions
The future directions for this compound could involve further exploration of its potential applications in various fields of research and industry. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors on biological activity .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities and are known to interact with various targets, receptors, or microorganisms . Pyrrolidine derivatives also have a broad spectrum of biological activities . .
Mode of Action
Quinoxaline and pyrrolidine derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoxaline and pyrrolidine derivatives are known to affect various biochemical pathways, but the exact pathways would depend on the specific targets of the compound .
Biochemical Analysis
Biochemical Properties
Quinoxalines, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve binding to the active sites of enzymes or receptors, leading to changes in their activity
Cellular Effects
Quinoxalines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoxalines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Drug metabolic reactions are typically divided into two classes: phase I and phase II metabolic reactions
Properties
IUPAC Name |
methyl 4-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-27-21(26)15-8-6-14(7-9-15)20(25)24-11-10-16(13-24)28-19-12-22-17-4-2-3-5-18(17)23-19/h2-9,12,16H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJGTMVXSYBZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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